molecular formula C8H12BrN3 B13122989 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine

5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B13122989
M. Wt: 230.11 g/mol
InChI Key: LAWUEYWXFNBEPW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure substituted with a bromomethyl group at the 5-position and trimethyl groups at the N,N, and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method is the reaction of N,N,2-trimethylpyrimidin-4-amine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and trimethyl groups, which confer distinct reactivity and potential applications. The bromomethyl group provides a site for further functionalization, while the trimethyl groups enhance the compound’s stability and lipophilicity.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-(bromomethyl)-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C8H12BrN3/c1-6-10-5-7(4-9)8(11-6)12(2)3/h5H,4H2,1-3H3

InChI Key

LAWUEYWXFNBEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N(C)C)CBr

Origin of Product

United States

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